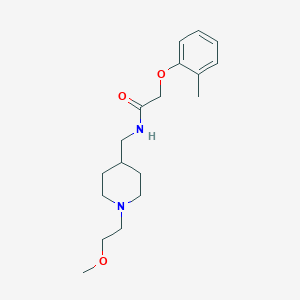
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15-5-3-4-6-17(15)23-14-18(21)19-13-16-7-9-20(10-8-16)11-12-22-2/h3-6,16H,7-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFWDUHIPQCXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide, with the CAS number 953991-93-0, is a compound that has garnered attention for its potential biological activities. The molecular formula is and its molecular weight is approximately 320.4 g/mol . This compound is primarily used in research settings, particularly in studies related to cancer treatment and other therapeutic applications.
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases, such as Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole duplication; its overexpression can lead to cancerous cell proliferation. Inhibition of PLK4 can block this process, making it a target for cancer therapies .
Case Studies and Research Findings
- Inhibition of PLK4 : In studies involving various cancer cell lines, the inhibition of PLK4 has shown promising results in reducing cell proliferation rates. For instance, centrinone, a known PLK4 inhibitor, was able to induce centrosome loss in cancer cells, leading to cell cycle arrest in certain conditions .
- Potential for Cancer Treatment : The compound has been evaluated for its effectiveness against various types of cancers, including those with mutations in the p53 gene. Research suggests that compounds targeting PLK4 may enhance the efficacy of existing cancer treatments by stabilizing p53 and inducing cell cycle arrest in malignant cells .
- Cell Line Studies : Specific studies have demonstrated that the administration of PLK4 inhibitors can alter the behavior of cancer cells with different genetic backgrounds. For example, RPE1 cells (which possess an intact p53 pathway) showed significant changes in proliferation rates when subjected to PLK4 inhibition, highlighting the importance of genetic context in therapeutic responses .
Summary of Biological Activities
| Activity | Description |
|---|---|
| PLK4 Inhibition | Reduces centriole duplication and cell proliferation in cancer cells |
| Cancer Treatment Potential | May stabilize p53 and enhance effectiveness against mutant p53 cancers |
| Cell Line Responsiveness | Varies based on genetic background; specific responses observed in RPE1 cells |
Comparison with Similar Compounds
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 954022-01-6)
N-(2-Methoxyethyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (CAS 101345-67-9)
- Structural Difference : Features a phenethyl group instead of the methylene-linked o-tolyloxyacetamide.
- Pharmacological Relevance: This compound is a fentanyl analog (Ocfentanil) with reported opioid receptor activity, highlighting how piperidine substitutions dictate target specificity. The phenethyl group enhances µ-opioid receptor affinity, whereas the o-tolyloxy group in the target compound likely shifts activity toward non-opioid targets .
Modifications to the Acetamide Moiety
Rilapladib (CAS 412950-27-7)
- Structural Difference: Incorporates a 2,3-difluorobenzylthio-quinolinone group instead of o-tolyloxyacetamide.
- Pharmacological Data: Rilapladib is a potent Lp-PLA2 inhibitor (IC₅₀ = 0.23 nM) used in atherosclerosis and Alzheimer’s disease. The quinolinone core and trifluoromethyl biphenyl group enhance enzyme binding compared to the simpler o-tolyloxy group in the target compound .
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide (CAS 1797285-17-6)
- Structural Difference: Substitutes o-tolyl with 2-fluorophenoxy and adds a cyano group to the pyridine ring.
- Impact: The fluorine atom increases electronegativity and metabolic stability, while the cyano group may improve solubility. Molecular weight is 368.4 g/mol (C₂₀H₂₁FN₄O₂), slightly higher than the target compound .
Pharmacological and Physicochemical Comparisons
Key Observations :
- Opioid vs. Non-Opioid Activity: Piperidine derivatives with aromatic acetamide groups (e.g., o-tolyloxy) tend to diverge from opioid activity, unlike phenethyl-substituted analogs like Ocfentanil .
- Enzyme Inhibition Potency: Bulky substituents (e.g., Rilapladib’s quinolinone) significantly enhance enzyme binding compared to smaller groups like o-tolyloxy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


